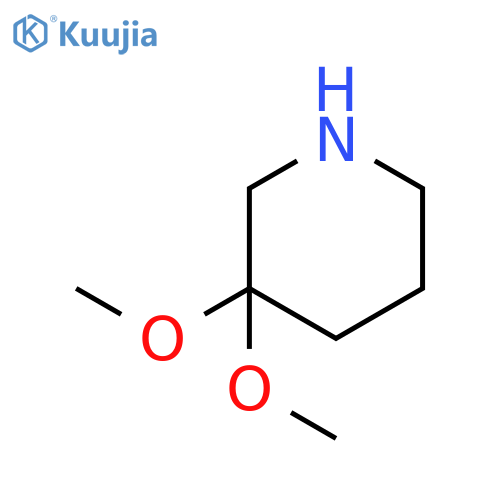Cas no 765962-69-4 (3,3-dimethoxyPiperidine)

3,3-dimethoxyPiperidine 化学的及び物理的性質
名前と識別子
-
- 3,3-dimethoxyPiperidine
- DA-24805
- EN300-2958759
- 765962-69-4
- OIAVZDKLELDXNJ-UHFFFAOYSA-N
- SCHEMBL3611613
-
- MDL: MFCD24343429
- インチ: InChI=1S/C7H15NO2/c1-9-7(10-2)4-3-5-8-6-7/h8H,3-6H2,1-2H3
- InChIKey: OIAVZDKLELDXNJ-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 145.110278721Da
- どういたいしつりょう: 145.110278721Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 102
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 30.5Ų
3,3-dimethoxyPiperidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2958759-0.25g |
3,3-dimethoxypiperidine |
765962-69-4 | 95.0% | 0.25g |
$1114.0 | 2025-03-19 | |
| Enamine | EN300-2958759-0.1g |
3,3-dimethoxypiperidine |
765962-69-4 | 95.0% | 0.1g |
$1066.0 | 2025-03-19 | |
| A2B Chem LLC | BA08063-100mg |
3,3-Dimethoxypiperidine |
765962-69-4 | 95% | 100mg |
$271.00 | 2024-04-19 | |
| A2B Chem LLC | BA08063-250mg |
3,3-Dimethoxypiperidine |
765962-69-4 | 95% | 250mg |
$532.00 | 2024-04-19 | |
| Enamine | EN300-2958759-5.0g |
3,3-dimethoxypiperidine |
765962-69-4 | 95.0% | 5.0g |
$4992.0 | 2025-03-19 | |
| Enamine | EN300-2958759-2.5g |
3,3-dimethoxypiperidine |
765962-69-4 | 95.0% | 2.5g |
$2532.0 | 2025-03-19 | |
| Enamine | EN300-2958759-1g |
3,3-dimethoxypiperidine |
765962-69-4 | 1g |
$1211.0 | 2023-09-06 | ||
| A2B Chem LLC | BA08063-1g |
3,3-Dimethoxypiperidine |
765962-69-4 | 95% | 1g |
$1316.00 | 2024-04-19 | |
| Enamine | EN300-2958759-0.05g |
3,3-dimethoxypiperidine |
765962-69-4 | 95.0% | 0.05g |
$1017.0 | 2025-03-19 | |
| Enamine | EN300-2958759-1.0g |
3,3-dimethoxypiperidine |
765962-69-4 | 95.0% | 1.0g |
$1211.0 | 2025-03-19 |
3,3-dimethoxyPiperidine 関連文献
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Raunak Kumar Tamrakar,Kanchan Upadhyay,D. P. Bisen Phys. Chem. Chem. Phys., 2017,19, 14680-14694
-
Xin Wang,Peng Li,Zhijun Li,Wenxing Chen,Huang Zhou,Yafei Zhao,Xiaoqian Wang,Lirong Zheng,Juncai Dong,Yue Lin,Xusheng Zheng,Wensheng Yan,Jian Yang,Zhengkun Yang,Yunteng Qu,Tongwei Yuan,Yuen Wu,Yadong Li Chem. Commun., 2019,55, 6563-6566
3,3-dimethoxyPiperidineに関する追加情報
Recent Advances in the Application of 3,3-dimethoxyPiperidine (CAS: 765962-69-4) in Chemical Biology and Pharmaceutical Research
3,3-dimethoxyPiperidine (CAS: 765962-69-4) is a piperidine derivative that has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This compound, characterized by its unique structural features, serves as a crucial intermediate in the synthesis of various bioactive molecules. Recent studies have highlighted its potential in modulating key biological pathways, making it a valuable scaffold for the design of novel therapeutics.
One of the most notable applications of 3,3-dimethoxyPiperidine is its role in the synthesis of kinase inhibitors. Kinases are pivotal targets in oncology and inflammatory diseases, and the structural flexibility of 3,3-dimethoxyPiperidine allows for the development of highly selective inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 3,3-dimethoxyPiperidine exhibited potent inhibitory activity against cyclin-dependent kinases (CDKs), which are implicated in various cancers. The study reported IC50 values in the nanomolar range, underscoring the compound's potential as a lead structure for anticancer drug development.
In addition to its role in kinase inhibition, 3,3-dimethoxyPiperidine has been explored as a building block for the synthesis of G protein-coupled receptor (GPCR) modulators. GPCRs represent one of the largest families of drug targets, and recent research has leveraged the structural properties of 3,3-dimethoxyPiperidine to develop novel ligands with enhanced binding affinity and selectivity. For instance, a 2022 study in ACS Chemical Biology described the use of 3,3-dimethoxyPiperidine-derived compounds as allosteric modulators of the adenosine A2A receptor, a target for neurodegenerative and cardiovascular diseases.
The synthetic versatility of 3,3-dimethoxyPiperidine has also been demonstrated in the development of prodrugs. Prodrug strategies are increasingly employed to improve the pharmacokinetic properties of therapeutic agents, and 3,3-dimethoxyPiperidine-based prodrugs have shown promise in enhancing bioavailability and reducing toxicity. A recent publication in European Journal of Medicinal Chemistry highlighted the successful application of 3,3-dimethoxyPiperidine in the design of prodrugs for antiviral agents, with improved metabolic stability and tissue penetration.
Despite these advancements, challenges remain in the optimization of 3,3-dimethoxyPiperidine-derived compounds. Issues such as metabolic stability, off-target effects, and synthetic scalability need to be addressed to fully realize the therapeutic potential of this scaffold. Ongoing research is focused on leveraging computational chemistry and structure-activity relationship (SAR) studies to refine the properties of these compounds. For example, a 2023 preprint in ChemRxiv reported the use of molecular docking and dynamics simulations to predict the binding modes of 3,3-dimethoxyPiperidine derivatives, providing valuable insights for future drug design efforts.
In conclusion, 3,3-dimethoxyPiperidine (CAS: 765962-69-4) represents a promising scaffold in chemical biology and pharmaceutical research, with demonstrated applications in kinase inhibition, GPCR modulation, and prodrug development. Continued exploration of its structural and functional properties is expected to yield novel therapeutic agents with improved efficacy and safety profiles. Researchers are encouraged to further investigate the potential of this compound in addressing unmet medical needs across various disease areas.
765962-69-4 (3,3-dimethoxyPiperidine) 関連製品
- 2034281-41-7(2-[4-({2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}sulfamoyl)phenoxy]acetamide)
- 893993-99-2(3-{(2-fluorophenyl)methylsulfanyl}-6-(pyridin-2-yl)pyridazine)
- 892428-62-5(N,N-diethyl-2-{5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylsulfanyl}acetamide)
- 2229414-23-5(2-3-fluoro-4-(trifluoromethyl)phenylprop-2-en-1-amine)
- 1203262-33-2(2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-(pyridin-4-yl)propanamide)
- 2138051-95-1(4,4-Difluoro-1-propylcyclohex-2-en-1-ol)
- 40276-09-3((E)-1-(Benzyloxy)-2-(2-nitrovinyl)benzene)
- 929971-85-7(2-fluoro-1-phenylethanamine)
- 708223-15-8(N-cyclopropyl-2,3-difluoro-4-methylbenzamide)
- 72912-33-5(1-2-bromo-1-(tert-butoxy)ethyl-4-methoxybenzene)




